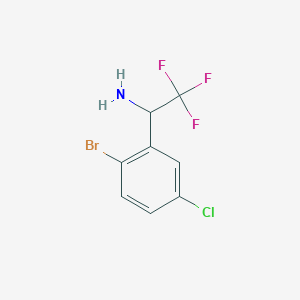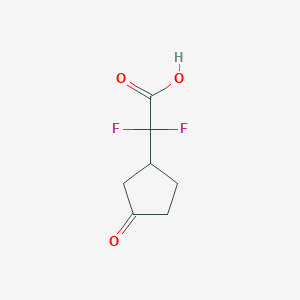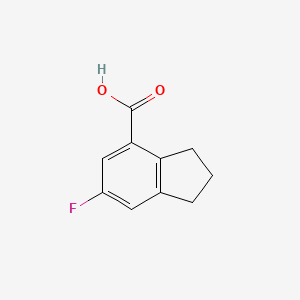
1-(Methanesulfonylmethyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfonylmethyl)cyclopropan-1-ol is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.1961 This compound features a cyclopropane ring substituted with a methanesulfonylmethyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-(Methanesulfonylmethyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Methanesulfonylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group, altering the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfonylmethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methanesulfonylmethyl)cyclopropan-1-ol involves its ability to undergo nucleophilic substitution reactions. The methanesulfonyl group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
1-(Methanesulfonylmethyl)cyclopropan-1-ol can be compared with similar compounds such as:
1-(Methanesulfonylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1-(Aminomethyl)cyclopropan-1-ol: Contains an aminomethyl group instead of a methanesulfonylmethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C5H10O3S |
|---|---|
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
1-(methylsulfonylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C5H10O3S/c1-9(7,8)4-5(6)2-3-5/h6H,2-4H2,1H3 |
InChI-Schlüssel |
OHYRUXUUIHYENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)

![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)

![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)




![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
